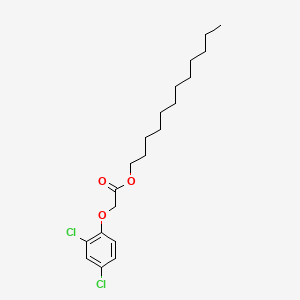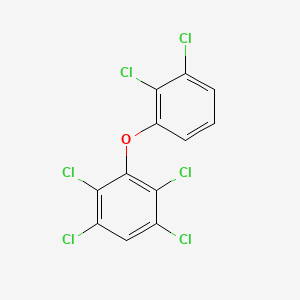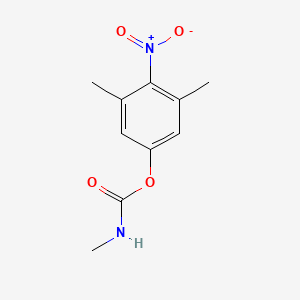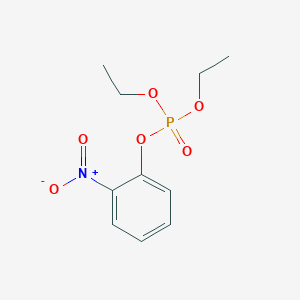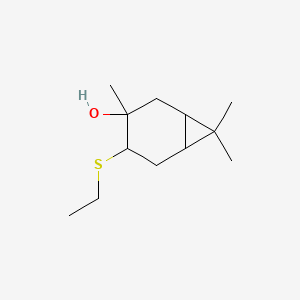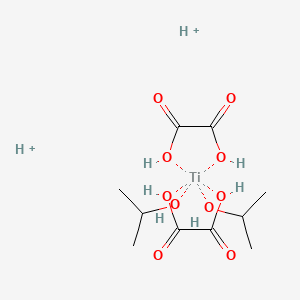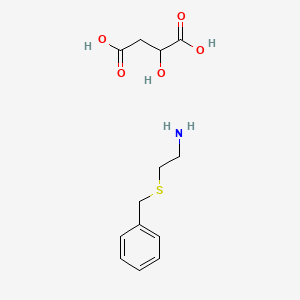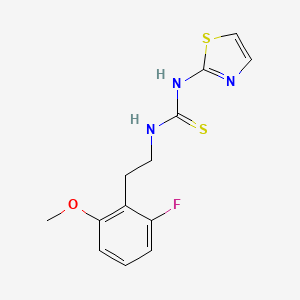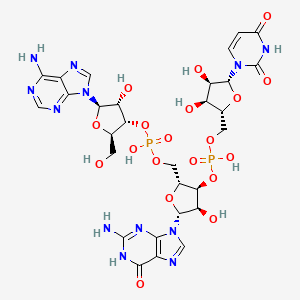
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is a complex organic compound that features a chloromethyl group, a dioxolane ring, and a vinyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a chloromethylating agent under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloromethyl group.
Major Products
Epoxides and Diols: Formed from the oxidation of the vinyl group.
Amines: Resulting from the reduction of nitro groups.
Substituted Anilines: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and vinyl groups allows for covalent modification of target proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylaniline: Similar structure but lacks the dioxolane ring and chloromethyl group.
4-(2-(2-Chloromethyl)vinyl)aniline: Similar but without the dioxolane ring.
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)phenol): Similar but with a phenol group instead of an aniline group.
Uniqueness
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxolane ring and chloromethyl group allows for unique chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
2499-54-9 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
4-[(E)-2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-12(15-7-8-16-12)6-5-10-1-3-11(14)4-2-10/h1-6H,7-9,14H2/b6-5+ |
InChI-Schlüssel |
JNIBNNJWQQUVFI-AATRIKPKSA-N |
Isomerische SMILES |
C1COC(O1)(CCl)/C=C/C2=CC=C(C=C2)N |
Kanonische SMILES |
C1COC(O1)(CCl)C=CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


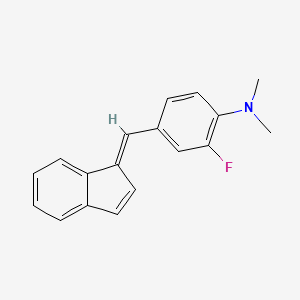
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
